3-Methylmorpholine-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

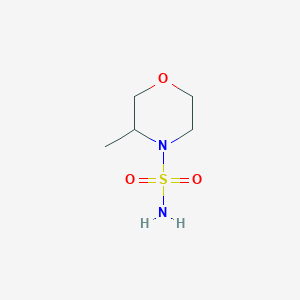

3-Methylmorpholine-4-sulfonamide is an organic compound with the molecular formula C5H12N2O3S. It is a versatile small molecule scaffold used in various chemical and industrial applications. The compound is characterized by a morpholine ring substituted with a methyl group at the third position and a sulfonamide group at the fourth position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylmorpholine-4-sulfonamide typically involves the reaction of morpholine with a sulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the sulfonyl chloride, leading to the formation of the sulfonamide bond.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methylmorpholine-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.

Substitution: The sulfonamide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfonic acid derivatives.

Substitution: Various substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Methylmorpholine-4-sulfonamide serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its sulfonamide group is significant for developing drugs that target bacterial infections and other diseases.

- Antibacterial Agents : The sulfonamide moiety is known for its antibacterial properties, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). Recent studies have shown that derivatives of sulfonamides can exhibit enhanced activity against these pathogens by inhibiting folate biosynthesis pathways and overcoming resistance mechanisms .

- HIV Protease Inhibitors : Research indicates that compounds containing sulfonamide structures, including this compound, have been explored as potential inhibitors of HIV protease. These inhibitors have shown promising results in reducing viral loads in infected cells .

Synthesis of Novel Compounds

The unique structure of this compound allows for the modification and synthesis of novel derivatives with enhanced pharmacological properties.

- Hybrid Compounds : The design of hybrid molecules that combine the sulfonamide group with other bioactive scaffolds has led to the development of compounds with improved efficacy and reduced toxicity. For instance, studies have reported on the synthesis of hybrid sulfonamides that exhibit potent activity against Gram-positive bacteria while minimizing cytotoxic effects on human cells .

- Drug Modification : The compound's ability to increase hydrophilicity and alter the site of action makes it a valuable candidate for drug modification strategies aimed at improving solubility and bioavailability .

Analytical Applications

This compound is also employed in analytical chemistry, particularly in the quantification of sulfonamides in various matrices.

- Chromatographic Techniques : Advanced chromatographic methods, such as high-performance liquid chromatography (HPLC) and micellar liquid chromatography (MLC), have been developed for the efficient separation and quantification of sulfonamides, including this compound. These methods are essential for ensuring quality control in pharmaceutical formulations .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those based on this compound. The results indicated significant antibacterial activity against multiple resistant strains, highlighting its potential as a lead compound for further drug development .

Case Study 2: HIV Protease Inhibition

In a study focused on HIV treatment, derivatives of this compound were synthesized and tested for their ability to inhibit HIV protease. The findings demonstrated that certain modifications led to compounds with enhanced inhibitory activity, suggesting a viable path for developing new antiviral therapies .

Mecanismo De Acción

The mechanism of action of 3-Methylmorpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Morpholine: A parent compound with a similar structure but lacking the sulfonamide group.

Sulfonamides: A class of compounds containing the sulfonamide functional group, used in various applications, including as antibiotics.

Methylmorpholines: Compounds with a morpholine ring substituted with a methyl group at different positions.

Uniqueness: 3-Methylmorpholine-4-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.

Actividad Biológica

3-Methylmorpholine-4-sulfonamide (CAS No. 1157110-17-2) is a sulfonamide compound with significant biological activity, particularly in medicinal chemistry and biochemical research. This article explores its synthesis, mechanism of action, biological applications, and relevant case studies.

Synthesis Methods:

The synthesis of this compound typically involves the reaction of morpholine with a sulfonyl chloride in the presence of a base. This reaction proceeds through nucleophilic substitution, where the nitrogen atom of morpholine attacks the sulfonyl chloride, forming the sulfonamide bond. In industrial settings, continuous flow reactors are often employed to enhance yield and purity by allowing precise control over reaction conditions such as temperature and pressure.

Chemical Properties:

- Molecular Formula: C₇H₁₅N₃O₂S

- Molecular Weight: 189.28 g/mol

- Solubility: Soluble in water and organic solvents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction leads to various biological effects depending on the target pathway involved .

Biological Applications

This compound has been investigated for several applications:

1. Enzyme Inhibition:

The compound has shown potential as an inhibitor for various enzymes, including proteases involved in viral replication. For example, it has been studied as a scaffold for designing new antiviral agents targeting HIV-1 protease .

2. Medicinal Chemistry:

Research indicates that compounds similar to this compound can serve as effective scaffolds in drug design, particularly for developing new pharmaceuticals aimed at treating infectious diseases and cancer .

3. Industrial Applications:

In addition to its biological applications, this compound is utilized in the production of polymers and agrochemicals due to its unique chemical properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Case Study 1: HIV Protease Inhibition

A study focused on novel inhibitors for HIV-1 protease demonstrated that derivatives of this compound exhibited potent enzyme inhibitory activity with Ki values less than 1 nM. The structure-activity relationship (SAR) revealed that modifications to the compound significantly affected its antiviral efficacy .

Case Study 2: Antitumor Activity

Research into antibody-drug conjugates (ADCs) has shown that incorporating sulfonamide groups can enhance selective targeting of tumor cells. The presence of this compound within these conjugates improved their binding affinity and cytotoxic effects against various cancer cell lines .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Potent enzyme inhibitor | Antiviral drug development |

| Morpholine | Structure | Limited biological activity | Organic synthesis |

| Sulfanilamide | Structure | Antibiotic properties | Antimicrobial agent |

Propiedades

IUPAC Name |

3-methylmorpholine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3S/c1-5-4-10-3-2-7(5)11(6,8)9/h5H,2-4H2,1H3,(H2,6,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWDREOBNJUOBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.